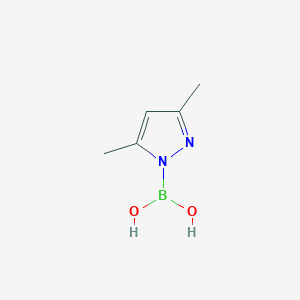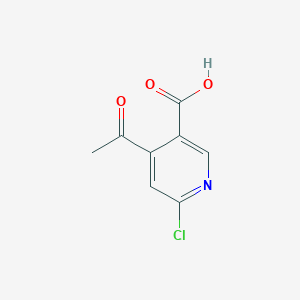
4-Acetyl-6-chloronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-chloro-3-pyridinecarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid includes an acetyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 3-pyridinecarboxylic acid.
Chlorination: The 6-position of the pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The 4-position is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 4-Acetyl-6-chloro-3-pyridinecarboxylic acid may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-chloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of 4-acetyl-6-chloro-3-pyridinecarboxylic acid derivatives with additional carboxylic groups.
Reduction: Formation of 4-hydroxy-6-chloro-3-pyridinecarboxylic acid.
Scientific Research Applications
4-Acetyl-6-chloro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Differentiated by the position of the carboxylic acid group.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the acetyl and chloro substituents.
Uniqueness
4-Acetyl-6-chloro-3-pyridinecarboxylic acid is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
4-acetyl-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)5-2-7(9)10-3-6(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
GIIKBGQRPFHVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



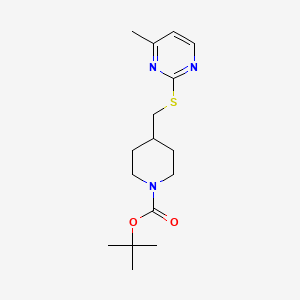
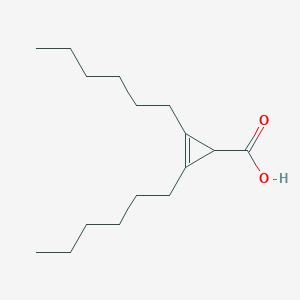
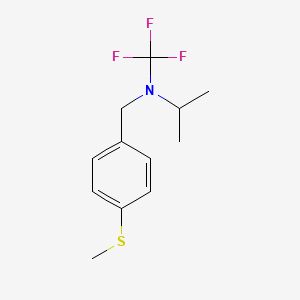

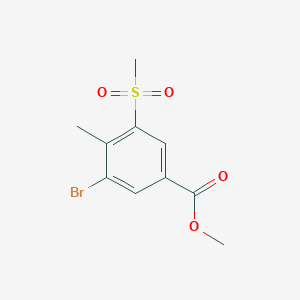
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
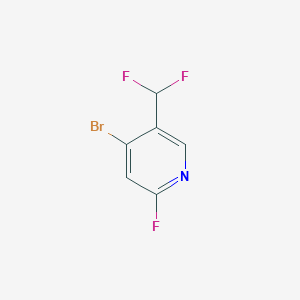
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
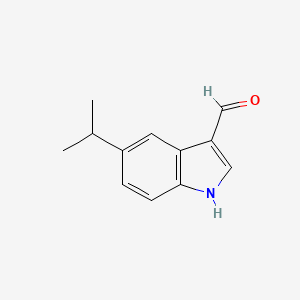
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
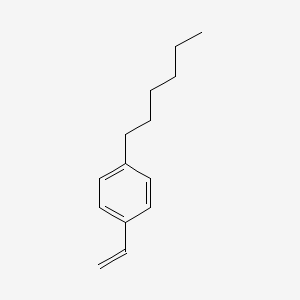
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
